7-Nitrobenzofuran-3(2H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
7-nitro-1-benzofuran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-7-4-13-8-5(7)2-1-3-6(8)9(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPZMKPGHINWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201310844 | |
| Record name | 7-Nitro-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164915-57-5 | |
| Record name | 7-Nitro-3(2H)-benzofuranone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164915-57-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Nitro-3(2H)-benzofuranone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201310844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 7 Nitrobenzofuran 3 2h One and Its Derivatives
Established Reaction Pathways for Benzofuranone Scaffold Construction
The construction of the benzofuranone scaffold can be achieved through various synthetic strategies, which can be broadly categorized into one-step and multi-step protocols. These methods often culminate in a key cyclization reaction to form the heterocyclic ring system.
One-Step Synthetic Approaches
Another direct approach is the Lewis acid-promoted intramolecular rearrangement of substituted O-methoxyacetylbenzenes. This method, however, is more commonly applied to the synthesis of 2(3H)-benzofuranones and the yields can be significantly influenced by the nature of the substituents on the aromatic ring.
A metal-free synthesis of 3,3-disubstituted benzofuran-2(3H)-ones has also been reported through the reaction of α-aryl-α-diazoacetates with triarylboranes. The reaction proceeds via an intramolecular rearrangement of a boron enolate intermediate, leading to the formation of a quaternary center and subsequent cyclization.
Multi-Step Synthesis Protocols
Multi-step syntheses, while more labor-intensive, provide greater flexibility in accessing a wider range of substituted benzofuranones, including the target compound, 7-Nitrobenzofuran-3(2H)-one. A common strategy involves the preparation of a substituted o-hydroxyphenylacetic acid or a related precursor, followed by cyclization.
For instance, the synthesis of 5-nitrobenzofuran-3(2H)-one has been documented, providing a template for the synthesis of the 7-nitro isomer. cuestionesdefisioterapia.com A general multi-step approach could start from a suitably substituted phenol (B47542). For example, the synthesis of 2-butyl-5-nitrobenzofuran-3(2H)-one was achieved from 4-nitrophenol (B140041) in a five-step sequence. ias.ac.in This process involved a Fries rearrangement, methylation, selective α-bromination, deprotection, and finally, a cyclization reaction. ias.ac.in
A plausible multi-step route to this compound could involve the following conceptual steps:
Nitration of a suitable precursor like 2-methoxyphenol to introduce the nitro group at the desired position.
Introduction of a two-carbon unit at the ortho position to the hydroxyl group. This can be achieved through various methods, such as the reaction with an α-halo ester followed by hydrolysis.
Intramolecular cyclization of the resulting substituted phenoxyacetic acid to yield the final benzofuranone.
The synthesis of related 2-oxindoles from 2-nitrophenylacetic acids via reductive cyclization also offers insights into potential pathways. thieme-connect.comgoogle.comepo.org This suggests that a 2-hydroxy-3-nitrophenylacetic acid derivative could be a key intermediate for the synthesis of this compound. The preparation of such an intermediate has been described, for example, from 2-methyl-3-nitrobenzaldehyde. google.com
A specific example of a multi-step synthesis is the preparation of 5-nitrobenzofuran-3(2H)-one, which involves the treatment of a substituted phenol with chloroacetic acid followed by cyclization of the resulting phenoxyacetic acid. cuestionesdefisioterapia.com
Cyclization Reactions in Benzofuranone Formation
Cyclization is the cornerstone of benzofuranone synthesis, and various methods have been developed to achieve this transformation efficiently and selectively. These methods can be broadly classified into oxidative, acid-catalyzed, and metal-catalyzed cyclizations. sioc-journal.cn
Oxidative cyclization reactions provide a powerful tool for the construction of the benzofuranone ring system. These reactions often involve the formation of a C-O bond through an oxidative process. Palladium-catalyzed oxidative cyclization of O-aryl cyclic vinylogous esters has been shown to produce benzofuran-fused cyclohexenones, and this methodology is compatible with nitro functional groups.
A metal-free approach to oxidative cyclization involves the reaction of alkynyl aryl ethers with an N-oxide as the oxidant in the presence of a Brønsted acid catalyst. This method allows for the synthesis of benzofuranones from readily available phenols.
Acid-catalyzed cyclization is a classical and widely used method for the synthesis of benzofuranones. This typically involves the intramolecular dehydration of a suitable precursor, such as an o-hydroxyphenylacetic acid. oregonstate.edu Strong acids like polyphosphoric acid (PPA) are often employed to facilitate this transformation. The regioselectivity of such cyclizations can be influenced by the electronic and steric properties of the substituents on the aromatic ring. For example, the cyclization of an acetal (B89532) substrate under acidic conditions can lead to a mixture of regioisomeric benzofurans, with the product ratio being dependent on the stability of the intermediate oxonium ion.
A reported synthesis of benzofuranones involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes, where the final step is an acid-catalyzed ring closure of a phenol intermediate bearing a tethered ester. oregonstate.edu The use of trifluoroacetic acid (TFA) in conjunction with a Lewis acid like AlCl₃ has been shown to be effective in promoting this cyclization. oregonstate.edu
| Starting Material | Reagent/Catalyst | Product | Reference |
| 3-Hydroxy-2-pyrone and Nitroalkene | AlCl₃, TFA | Substituted Benzofuranone | oregonstate.edu |
| Acetal of Aryl Ether | Polyphosphoric Acid (PPA) | Benzofuran (B130515) | |
| o-Hydroxyphenylacetic Acid | Strong Acid | Benzofuran-3(2H)-one |
Transition metal catalysis has emerged as a versatile and powerful strategy for the synthesis of benzofuran and benzofuranone derivatives. nih.gov Various metals, including palladium, copper, rhodium, and iridium, have been employed to catalyze a range of cyclization reactions. nih.gov
Copper-catalyzed reactions are particularly noteworthy. For instance, a one-pot procedure for the regioselective synthesis of polysubstituted benzofurans involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. While this method primarily yields benzofurans, modifications can potentially lead to benzofuranones.
A Pd/Cu-catalyzed tandem Sonogashira cross-coupling followed by intramolecular cyclization of 2-iodophenols with terminal alkynes is another effective method for constructing the benzofuran ring. semanticscholar.org This approach has been used to synthesize novel 3-(benzofuran-2-ylmethyl) substituted (pyrazolo/benzo)triazinone derivatives in high yields. semanticscholar.org
The intramolecular cyclization of aryl pinacol (B44631) boronic esters catalyzed by copper has also been reported for the synthesis of chiral dihydrobenzofuran-3-ols, which are closely related to benzofuranones. nih.gov
| Catalyst System | Reaction Type | Substrates | Product Type | Reference |
| Pd/Cu | Sonogashira Coupling/Cyclization | 2-Iodophenols and Terminal Alkynes | Substituted Benzofurans | semanticscholar.org |
| Copper | Intramolecular Cyclization | Aryl Pinacol Boronic Esters | Chiral Dihydrobenzofuran-3-ols | nih.gov |
| Rhodium | C-H Functionalization/Annulation | N-Phenoxyacetamides and Alkenes | Dihydrobenzofurans | nih.gov |
Intramolecular Condensation Strategies (e.g., Wittig Reaction)
Intramolecular condensation reactions are a powerful tool for constructing the fused ring system of benzofuranones. Among these, the Wittig reaction provides a classic and effective route. This strategy typically involves the generation of a phosphorus ylide from a suitably substituted phenolic precursor, which then undergoes an intramolecular cyclization to form the furanone ring.
A key approach for the formation of the benzofuran moiety is an intramolecular Wittig reaction between a 2-hydroxybenzyltriphosphonium salt and an appropriate acyl chloride. unica.it For instance, the synthesis of 2-phenyl-7-nitrobenzofuran, a closely related analogue, was achieved efficiently using this method. unica.it The process starts with a substituted 2-hydroxybenzyl alcohol, which is converted into its corresponding Wittig reagent (a phosphonium (B103445) salt). unica.it This intermediate then reacts internally to forge the heterocyclic ring. unica.it This method has been successfully applied to synthesize a variety of substituted 2-phenylbenzofurans, including nitro-substituted derivatives, with yields ranging from 45% to 54%. unica.it
Tandem reactions incorporating the intramolecular Wittig olefination have also been developed. researchgate.net One such sequence involves an intramolecular Wittig reaction followed by a Claisen rearrangement of aryl propargylic ethers, which are formed from ylide precursors. researchgate.net The resulting ortho-allenyl phenol intermediates then cyclize to yield the benzofuran structure. researchgate.net This one-pot process can be conveniently induced by microwave irradiation. researchgate.net
| Product | Substituents | Yield | Reference |
|---|---|---|---|
| 2-(2-methoxyphenyl)-7-nitrobenzofuran | R1=7-NO2, R2=2-OCH3 | 47% | unica.it |
| 2-(3-methoxyphenyl)-7-nitrobenzofuran | R1=7-NO2, R2=3-OCH3 | 45% | unica.it |
| 2-(4-methoxyphenyl)-7-nitrobenzofuran | R1=7-NO2, R2=4-OCH3 | 51% | unica.it |
| 7-nitro-2-phenylbenzofuran | R1=7-NO2, R2=H | 45% | unica.it |
| 2-(3,4,5-trimethoxyphenyl)-7-nitrobenzofuran | R1=7-NO2, R2=3,4,5-(OCH3)3 | 54% | unica.it |
Table 1. Synthesis of 7-Nitrobenzofuran Derivatives via Intramolecular Wittig Reaction. unica.it
Regioselective Synthesis of Substituted Benzofuranones, including Nitro-Substitutions
Achieving regiochemical control is a significant challenge in the synthesis of substituted aromatic heterocycles. For nitro-substituted benzofuranones, ensuring the nitro group is positioned specifically at the C-7 position requires sophisticated synthetic design. A recently developed method provides a high degree of regioselectivity in the synthesis of various substituted benzofuranones. nih.govnsf.govacs.orgoregonstate.edu
This strategy involves the reaction of 3-hydroxy-2-pyrones with nitroalkenes that bear an ester group. nih.govnsf.gov The reaction proceeds through a cascade of a Diels-Alder cycloaddition, an elimination, and a retro-Diels-Alder reaction to form a phenol intermediate bearing a tethered ester. nsf.govoregonstate.edu This intermediate then cyclizes under the reaction conditions to yield the desired benzofuranone. nsf.govoregonstate.edu The key to the high regioselectivity lies in the electronically polarized nature of both the 3-hydroxy-2-pyrone and the nitroalkene coupling partners, which directs the initial Diels-Alder reaction. nsf.gov This method allows for the creation of complex substitution patterns with complete control over the substituent location. nsf.govoregonstate.edu
This cycloaddition-based approach has proven versatile, tolerating a wide range of functional groups and providing synthetically useful yields for a variety of substituted benzofuranones. oregonstate.edu The ability to program the substitution pattern at any position makes it a powerful tool for accessing specific isomers, such as those with nitro-substitutions. nih.gov
| 3-Hydroxy-2-pyrone Starting Material | Nitroalkene Starting Material | Resulting Benzofuranone Product | Yield | Reference |
|---|---|---|---|---|
| Unsubstituted | Methyl 3-nitrobut-3-enoate | 7-Methylbenzofuran-3(2H)-one | 58% | nsf.gov |
| 4-Methyl substituted | Methyl 2-(nitromethyl)acrylate | 6-Methylbenzofuran-3(2H)-one | 67% | nsf.gov |
| 5-Methyl substituted | Methyl 2-(nitromethyl)acrylate | 5-Methylbenzofuran-3(2H)-one | 65% | nsf.gov |
| 6-Methyl substituted | Methyl 2-(nitromethyl)acrylate | 4-Methylbenzofuran-3(2H)-one | 51% | nsf.gov |
Table 2. Examples of Regioselective Benzofuranone Synthesis. nsf.gov
Advanced Synthetic Strategies for this compound Precursors and Analogues
The synthesis of precursors and analogues of this compound often involves multi-step sequences and advanced catalytic systems. A practical synthesis for 2-butyl-5-nitrobenzofuran, a key starting material for the drug dronedarone, highlights several useful strategies. researchgate.net This synthesis begins with p-nitrophenol and proceeds through a Fries rearrangement, selective α-bromination of the resulting ketone, and subsequent cyclization to form a 2-butyl-5-nitrobenzofuran-3(2H)-one intermediate. researchgate.net This intermediate is then reduced and dehydrated to furnish the final benzofuran product. researchgate.net
Catalytic asymmetric dearomatization (CADA) reactions represent a modern approach for synthesizing complex, highly substituted heterocyclic compounds from simple aromatic precursors. nih.gov These reactions can involve electron-deficient nitroheteroarenes like 2-nitrobenzofurans. nih.gov For example, organocatalytic 1,3-dipolar cycloadditions between 2-nitrobenzofurans and azomethine ylides have been developed to produce chiral polycyclic structures. nih.gov Such strategies reverse the typical reactivity of the aromatic system, expanding the synthetic possibilities. nih.gov
Furthermore, [3+2] cycloaddition reactions provide another advanced route. The reaction of benzoaurones (2-benzylidenebenzofuran-3(2H)-ones) with nitrile imines, for instance, can be used to construct novel spiro naphthofuranone-pyrazoline frameworks. researchgate.net These advanced methods demonstrate the ongoing innovation in accessing complex benzofuranone derivatives and their precursors.
Green Chemistry Approaches in Benzofuranone Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes to benzofuranones. These approaches aim to reduce waste, avoid hazardous solvents and reagents, and improve energy efficiency.
A notable example is the synthesis of aurones, which are 2-benzylidenebenzofuran-3(2H)-ones, through the condensation of a benzofuran-3(2H)-one with an aromatic aldehyde in neat water. arkat-usa.org This method is remarkable for its simplicity and green credentials, as it proceeds in good yields without the need for any catalyst, organic solvent, work-up, or chromatographic purification. arkat-usa.org The product often precipitates in a pure form directly from the aqueous reaction mixture. arkat-usa.org This protocol is efficient and valuable from an environmental standpoint. arkat-usa.org
Other green approaches focus on transition-metal-free syntheses. frontiersin.org These can include visible-light-promoted reactions, electrocatalysis, and catalyst-free conditions, all of which reduce reliance on potentially toxic and expensive metal catalysts. frontiersin.org From a green chemistry perspective, the formation of C-O bonds through the direct activation of C-H/O-H bonds is considered an ideal synthetic method for constructing the benzofuranone core. google.com
| Benzofuranone | Aldehyde | Conditions | Yield | Reference |
|---|---|---|---|---|
| Benzofuran-3(2H)-one | Benzaldehyde | Water, 100°C, 2h | 94% | arkat-usa.org |
| Benzofuran-3(2H)-one | 4-Chlorobenzaldehyde | Water, 100°C, 2h | 95% | arkat-usa.org |
| Benzofuran-3(2H)-one | 4-Methoxybenzaldehyde | Water, 100°C, 2h | 92% | arkat-usa.org |
| 6-Hydroxybenzofuran-3(2H)-one | Vanillin | Water, 100°C, 2h | 95% | arkat-usa.org |
Table 3. Green Synthesis of Aurones (2-Benzylidenebenzofuran-3(2H)-ones) in Water. arkat-usa.org
Reaction Mechanisms and Chemical Reactivity of 7 Nitrobenzofuran 3 2h One Derivatives
Electron-Withdrawing Effects of the Nitro Group on Reactivity
The nitro group (NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govresearchgate.net Its presence at the 7-position of the benzofuran-3(2H)-one skeleton profoundly impacts the molecule's electron density and, consequently, its reactivity.
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bonds. researchgate.net
Resonance Effect: The nitro group deactivates the aromatic ring by delocalizing pi-electrons from the ring onto its own oxygen atoms. This effect is particularly strong at the ortho and para positions relative to the nitro group.
This strong electron-withdrawing nature significantly reduces the electron density of the entire fused ring system. nih.gov This has several key consequences for the reactivity of 7-Nitrobenzofuran-3(2H)-one:
Increased Electrophilicity: The carbonyl carbon (C3) and the aromatic ring become more electron-deficient and therefore more susceptible to attack by nucleophiles. The electron-withdrawing properties of the nitro group enhance the local electrophilic character of the molecule. taylorandfrancis.com
Activation towards Nucleophilic Aromatic Substitution: The reduced electron density makes the aromatic ring more amenable to nucleophilic aromatic substitution (SNAr) reactions, a pathway not typically observed in electron-rich benzene (B151609) derivatives. wikipedia.orgyoutube.com Positions ortho and para to the nitro group are especially activated.
The substituent effect of the nitro group can be quantified using various parameters, as shown in the table below, which illustrates its strong electron-attracting properties.
| Parameter | Description | Implication for Reactivity |
| Hammett Constant (σ) | Measures the electronic influence of a substituent on a reaction center. The nitro group has a large positive σ value, indicating strong electron withdrawal. | Increases the rate of reactions involving nucleophilic attack on the aromatic ring. |
| cSAR Descriptor | A quantum chemistry-based characteristic that describes the electron-attracting properties of a substituent. researchgate.net | Confirms the significant electron-accepting nature of the nitro group, irrespective of its position. researchgate.net |
| pEDA/sEDA Model | Quantifies the population of pi-electrons transferred from the ring to the substituent. researchgate.net | Shows a substantial transfer of electron density to the nitro group, decreasing the aromatic character of the ring. researchgate.net |
Nucleophilic Addition-Elimination Processes in Benzofuranone Chemistry
The electron-deficient nature of the this compound ring system makes it a prime substrate for nucleophilic attack. These reactions often proceed via an addition-elimination mechanism, particularly at the carbonyl group or on the aromatic ring.
The general mechanism for nucleophilic attack at the carbonyl group involves two key steps:
Nucleophilic Addition: An electron-rich nucleophile attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. libretexts.orgyoutube.com
Elimination: The carbonyl group reforms by eliminating a leaving group attached to the carbon. The stability of this tetrahedral intermediate is crucial to the reaction's progress. libretexts.org
In the context of this compound, the aromatic portion of the molecule is also activated for nucleophilic substitution, specifically through the Nucleophilic Aromatic Substitution (SNAr) mechanism. youtube.com This pathway requires:
A good leaving group on the aromatic ring (though not inherently present on the parent molecule, it's relevant for derivatives).
Strong electron-withdrawing groups (like the nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate. youtube.comyoutube.com
A strong nucleophile.
The mechanism involves the addition of the nucleophile to the ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity. youtube.com The nitro group is essential for stabilizing the negative charge of the Meisenheimer complex through resonance. youtube.com
Derivatives of 4-chloro-7-nitrobenzofurazan (B127121) (a related structure) readily undergo nucleophilic substitution with amines, demonstrating the high reactivity conferred by the nitro group. nih.gov This principle applies to this compound derivatives, where various nucleophiles can be introduced onto the aromatic ring.
Ring-Opening and Rearrangement Reactions of Benzofuranones
The lactone (cyclic ester) structure of the benzofuranone ring is susceptible to ring-opening reactions, particularly under hydrolytic conditions (acidic or basic). The presence of the 7-nitro group can influence the rate and mechanism of these reactions by affecting the stability of intermediates.
Base-Catalyzed Ring-Opening: Under basic conditions, a nucleophile (e.g., hydroxide) can attack the carbonyl carbon. This leads to the formation of a tetrahedral intermediate which can then undergo ring-opening to yield a carboxylate and a phenoxide. This process is essentially the hydrolysis of the ester bond within the lactone.
Rearrangement Reactions: Nitroaromatic compounds are known to undergo specific types of rearrangements. One relevant example for derivatives is the Smiles rearrangement. This is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile, tethered by a side chain, attacks the aromatic ring, displacing the ether linkage. The strong electron-withdrawing nitro group is often a prerequisite for this type of reaction to occur, as it activates the ring for the intramolecular nucleophilic attack. Both thermal and photochemical Smiles rearrangements of nitrophenoxy compounds have been documented. researchgate.net
Recent studies on 2-nitrobenzofurans have shown their utility in dearomative (3+2) cycloaddition reactions with various nucleophiles, leading to complex polycyclic frameworks. nih.govresearchgate.net While this is on a 2-nitro isomer, it highlights the potential for the nitro-activated benzofuran (B130515) system to participate in complex rearrangements and cycloadditions.
Oxidative Transformations and Pathways
The oxidation of benzofuran derivatives can lead to a variety of products, depending on the oxidant and the substitution pattern of the molecule. mdpi.com For this compound, oxidative pathways can involve the benzofuranone core or the nitro group itself.
One documented transformation for 3-arylbenzofuran-2(3H)-ones is a transition-metal-free decarbonylation–oxidation protocol that converts them into 2-hydroxybenzophenones. nih.gov This process involves proton abstraction and enolization, followed by reaction with an in-situ generated hydroperoxide. nih.gov While this specific example lacks the nitro group, the fundamental reactivity of the benzofuranone core suggests that similar oxidative ring-opening or rearrangement pathways could be possible for 7-nitro derivatives under specific conditions.
Furthermore, biomimetic oxidation of benzofurans using catalysts like Mn(III) porphyrins with hydrogen peroxide can lead to ring-opening products such as salicylaldehyde. mdpi.com The reactivity profile often depends on the substituents present on the benzofuran ring. mdpi.com Furans can also undergo oxidative ring-opening catalyzed by Mn(III)/Co(II) to produce 1,4-dicarbonyl compounds through an endoperoxide intermediate. rsc.org
Radical Mechanisms in Benzofuranone Reactions
Free radical reactions offer alternative pathways for the functionalization of this compound derivatives. libretexts.orglibretexts.org Radical reactions typically proceed through three main stages: initiation, propagation, and termination. libretexts.orgyoutube.com The nitroaromatic moiety can play a significant role in these processes.
Single Electron Transfer (SET): The strong electron-withdrawing nitro group can facilitate single-electron transfer (SET) from a suitable donor, generating a radical anion. nih.gov This radical anion can then undergo further reactions. Reactions of nitroarenes with nucleophiles can proceed either through direct nucleophilic attack or via an SET mechanism to form a radical-ion pair. nih.gov
Radical Cyclization: Aryl radicals generated from suitable precursors (e.g., arenediazonium salts) can undergo cyclization onto tethered alkenes. iupac.org A derivative of this compound could be designed to undergo such intramolecular radical reactions to form more complex heterocyclic systems. The stability of radical intermediates is key, with resonance and substitution playing significant roles.
Role of the Nitro Group: The nitro group can act as a directing group in radical reactions. In some cases, it has been used as a "traceless" directing group to reverse the typical site-selectivity of radical additions to styrene (B11656) derivatives. rsc.org This demonstrates the potential of the nitro group to control regiochemistry in radical processes involving derivatives of this compound.
The table below summarizes the key types of radical reactions and their relevance to this compound class.
| Reaction Type | Mechanism Overview | Potential Application to this compound |
| Radical Addition | A radical species adds across a double bond. | Addition of radicals to the aromatic ring or to unsaturated side chains on derivatives. |
| Radical Substitution | A radical intermediate replaces a functional group. libretexts.org | Introduction of new functional groups via radical pathways, potentially involving SET mechanisms. nih.gov |
| Radical Cyclization | An intramolecular reaction where a radical attacks an unsaturated bond within the same molecule to form a ring. iupac.org | Synthesis of complex, fused-ring systems starting from appropriately substituted this compound precursors. |
Spectroscopic and Structural Data for this compound Not Available in Public Scientific Literature
Following a comprehensive search of scientific databases and literature, detailed experimental data for the advanced spectroscopic and structural characterization of the specific chemical compound This compound could not be located.
Searches yielded spectroscopic data for structurally related compounds, such as:
Other substituted benzofuran-3(2H)-ones researchgate.net
Nitro-substituted benzofurans with different functional groups researchgate.net
Nitrobenzofurazan and its derivatives, which have a different heterocyclic ring system spectrabase.comnih.govsigmaaldrich.comnih.govsigmaaldrich.com
Using data from these related but distinct molecules would not adhere to the strict requirement of focusing solely on this compound and would lead to an inaccurate and misleading representation of its chemical properties. Therefore, in the absence of specific experimental data, it is not possible to generate the scientifically accurate and detailed article as requested.
Advanced Spectroscopic and Structural Characterization of 7 Nitrobenzofuran 3 2h One
X-ray Diffraction Crystallography for Solid-State Structural Determination
Without experimental crystallographic data, a definitive table of crystal data and structural parameters for 7-Nitrobenzofuran-3(2H)-one cannot be constructed.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Similarly, specific UV-Vis absorption spectra for this compound are not available in the reviewed literature. UV-Vis spectroscopy is employed to study the electronic transitions within a molecule. For a compound like this compound, one would expect to observe absorption bands corresponding to π → π* transitions associated with the aromatic system and n → π* transitions involving the non-bonding electrons of the carbonyl and nitro group oxygen atoms. The position of the nitro group on the benzene (B151609) ring is expected to influence the wavelength of maximum absorption (λmax) due to its strong electron-withdrawing nature, which can lead to intramolecular charge transfer transitions.
A detailed data table of absorption maxima and corresponding molar absorptivity values for this compound in various solvents cannot be provided without direct experimental results.
To obtain the necessary data for a comprehensive article on the spectroscopic and structural characterization of this compound, experimental studies involving its synthesis, purification, crystallization, and subsequent analysis by X-ray crystallography and UV-Vis spectroscopy would need to be performed.
Following a comprehensive search for scientific literature, it has been determined that there is a lack of specific published research on the computational and theoretical chemistry of This compound corresponding to the detailed outline provided. The available data focuses on related but distinct molecules, such as nitrobenzofurazan or other benzofuran (B130515) derivatives.
Therefore, generating a scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound is not possible without resorting to speculation or including data from other compounds, which would violate the explicit instructions of this task.
For an article on a related compound with available computational data, please provide the name of the new subject molecule.
Computational Chemistry and Theoretical Insights into 7 Nitrobenzofuran 3 2h One
Pharmacophore Modeling and Quantitative Structure-Activity Relationships (QSAR)
Pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal computational tools in drug discovery for identifying essential structural features responsible for a molecule's biological activity and predicting the activity of novel compounds. A pharmacophore represents the spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for molecular recognition at a biological target. nih.govnih.gov QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. plos.org For a compound like 7-Nitrobenzofuran-3(2H)-one, these methods can elucidate how the nitro group and the benzofuranone core contribute to potential biological interactions, guiding the design of more potent and selective analogues.
Ligand-Based Pharmacophore Development
Ligand-based pharmacophore modeling is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach derives a common feature model from a set of active molecules by superimposing them and extracting shared chemical features essential for their bioactivity. nih.govnih.gov For this compound and its derivatives, a ligand-based model would be developed by aligning a series of structurally related compounds with known biological activities against a specific target.
The process involves generating conformers for each active ligand and identifying common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic groups (H), and aromatic rings (R). researchgate.netmdpi.com The nitro group on the this compound scaffold would likely be identified as a strong hydrogen bond acceptor or an electron-withdrawing feature, while the benzofuran (B130515) ring system would contribute aromatic and hydrophobic features. The resulting pharmacophore hypothesis can then be used as a 3D query to screen large chemical databases for novel compounds that match the model, potentially possessing similar biological activity. nih.govrsc.org The quality and predictive power of the model are typically validated using a test set of compounds with known activities and statistical metrics like the Receiver Operating Characteristic (ROC) curve analysis. plos.orgnih.gov
Table 1: Potential Pharmacophoric Features of the this compound Scaffold
| Feature Type | Potential Origin in Structure | Role in Molecular Recognition |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen, Nitro group oxygen atoms | Forming hydrogen bonds with receptor residues like amino acids with -OH or -NH groups. |
| Aromatic Ring (R) | Benzene (B151609) ring of the benzofuran core | Participating in π-π stacking or hydrophobic interactions with aromatic residues of the target. |
Structure-Based Pharmacophore Derivation
When the 3D structure of the target macromolecule (e.g., a protein or enzyme), either alone (apo) or in complex with a ligand (holo), is available, a structure-based pharmacophore can be derived. nih.gov This method directly utilizes the information from the receptor's binding site to define the key interaction points. dovepress.com The resulting pharmacophore model represents the essential interactions between the ligand and the protein, such as hydrogen bonds, ionic interactions, and hydrophobic contacts. nih.gov
For this compound, if its target protein structure were known, a structure-based pharmacophore could be generated by analyzing the binding pocket. The model would consist of features complementary to the active site residues. For instance, a hydrogen bond donor residue in the pocket would generate a hydrogen bond acceptor feature in the pharmacophore. Structure-based models have an advantage over ligand-based approaches as they are not biased by the chemical space of known ligands and can help identify novel scaffolds that fit the binding site. nih.gov These models can be used for virtual screening, lead optimization, and de novo design of new inhibitors. dovepress.com
Fragment Molecular Orbital (FMO) Method for Interaction Energy Decomposition
The Fragment Molecular Orbital (FMO) method is a quantum mechanical approach that makes calculations on large molecular systems, such as protein-ligand complexes, computationally feasible. q-chem.com It works by dividing the large molecule into smaller fragments (e.g., individual amino acid residues and the ligand) and performing ab initio calculations on the fragments and their pairs. nih.gov
A key advantage of the FMO method is its ability to provide a detailed interaction energy decomposition analysis. nih.gov This allows for the quantification of the energetic contribution of each fragment (amino acid residue) to the total binding energy of the ligand. For this compound, the FMO method could be used to precisely calculate and analyze its interaction with a target receptor. The total interaction energy can be broken down into physically meaningful components like electrostatic, exchange-repulsion, charge-transfer, and dispersion energies for each residue. This detailed insight helps in identifying the key residues driving the binding affinity and understanding the nature of the intermolecular forces, which is invaluable for rational drug design and lead optimization. researchgate.net
Conformational Analysis and Tautomerism Studies (e.g., Lactone vs. Enol Forms)
Computational chemistry provides powerful tools for analyzing the conformational landscape and potential tautomeric forms of molecules like this compound. Such studies are crucial as the biological activity of a molecule is intrinsically linked to its three-dimensional shape and its dominant tautomeric state.
This compound belongs to the benzofuranone class, which possesses a lactone functional group. A key chemical feature of this scaffold is the possibility of keto-enol tautomerism, where the lactone (keto form) can exist in equilibrium with its corresponding enol form. masterorganicchemistry.com Theoretical studies on related lactone systems have consistently shown that the keto form is significantly more stable than the enol form. umich.edu This preference is largely attributed to the greater resonance stabilization of the ester group in the lactone ring compared to the enol's conjugated system. umich.edu Experimental examinations of various benzofuranones using techniques like NMR have confirmed that the lactone structure is the dominant one in both solid and solution phases. nih.gov
Theoretical calculations, such as those using Density Functional Theory (DFT), can be employed to determine the relative energies of the different tautomers and the energy barriers for their interconversion. sapub.org For this compound, computational analysis would likely predict the lactone form to be the most stable tautomer. Factors that can influence the keto-enol equilibrium include substitution patterns, solvent effects, and the potential for intramolecular hydrogen bonding in the enol form. masterorganicchemistry.com While the enol form is generally less stable, its transient formation can be critical in certain reaction mechanisms. frontiersin.org
Table 2: Comparison of Lactone and Enol Tautomers
| Feature | Lactone (Keto) Form | Enol Form |
|---|---|---|
| Structure | Contains a C=O (carbonyl) group within the furanone ring. | Contains a C=C double bond and an -OH (hydroxyl) group. |
| Relative Stability | Generally more stable due to resonance stabilization of the ester group. umich.edu | Generally less stable. umich.edu |
| Dominance | The predominant form in equilibrium for most benzofuranones. nih.gov | Typically exists in very low concentrations at equilibrium. nih.gov |
| Reactivity | Carbonyl carbon is electrophilic. | Can act as a nucleophile through the C=C double bond. |
Theoretical Mechanistic Investigations of Benzofuranone Formation and Reactivity
Computational chemistry is instrumental in elucidating the detailed reaction mechanisms for the synthesis and subsequent reactions of complex organic molecules. Theoretical investigations can map out potential energy surfaces, identify transition states, and calculate activation barriers, providing insights that complement experimental findings.
The formation of the benzofuranone scaffold can be achieved through various synthetic routes, including intramolecular cyclizations. For example, palladium-catalyzed C-H activation of phenylacetic acids followed by intramolecular C-O bond formation is a known method to produce benzofuranones. organic-chemistry.org Theoretical studies using DFT can model such catalytic cycles, clarifying the role of the metal catalyst, the sequence of elementary steps (e.g., oxidative addition, C-H activation, reductive elimination), and the energetics of the rate-determining step. globethesis.com Other synthetic strategies involve tandem reactions like Friedel-Crafts/lactonization sequences, whose mechanisms can also be explored computationally. organic-chemistry.org
Regarding reactivity, theoretical studies on benzofuranones have investigated their antioxidant properties, suggesting that the mechanism of action can involve proton transfer followed by electron transfer. nih.gov The thermodynamic driving forces for these processes, such as proton donation and electron donation, can be calculated and correlated with substituent effects using parameters like Hammett constants. nih.gov For this compound, the strong electron-withdrawing nature of the nitro group would significantly influence the molecule's electronic properties and, consequently, its reactivity profile in various chemical transformations. Computational models can predict how this substituent affects reaction barriers and the stability of intermediates, guiding the design of synthetic pathways and the prediction of chemical behavior.
Biological Activity and Mechanistic Investigations of 7 Nitrobenzofuran 3 2h One Analogues
Enzyme Inhibition Mechanisms
The benzofuran-3(2H)-one scaffold, particularly when substituted with a nitro group, has been the subject of investigations into its potential as an enzyme inhibitor. Analogues of 7-Nitrobenzofuran-3(2H)-one have demonstrated inhibitory activity against various enzymes, with mechanisms often involving competitive or mixed-type inhibition. The electronic properties conferred by the nitro group, combined with the structural features of the benzofuranone core and its substituents, play a crucial role in the interaction with enzyme active sites.
Specific Enzyme Targets and Binding Modes
A notable enzyme target for analogues of this compound is alkaline phosphatase (AP) . nih.gov APs are a group of enzymes that catalyze the hydrolysis of phosphate (B84403) esters and are implicated in various physiological and pathological processes, making them a therapeutic target. nih.gov One study identified 2-benzylidenebenzofuran-3(2H)-ones, also known as aurones, as a potent class of AP inhibitors. nih.govrsc.org Among the synthesized compounds, 6-Chloro-2-(4-(dimethylamino)benzylidene)-4-nitrobenzofuran-3(2H)-one (an analogue of the subject compound) exhibited significant inhibitory activity. nih.govresearchgate.net
Molecular docking studies have provided insights into the binding modes of these inhibitors within the active site of human alkaline phosphatase. The benzofuranone core and the benzylidene moiety of these compounds position themselves within the active site, forming key interactions with amino acid residues. The enzymatic activity of alkaline phosphatases is dependent on two Zn2+ ions and one Mg2+ ion in their catalytic site. rsc.org The binding of these inhibitors is thought to interfere with the coordination of these metal ions or the substrate, thereby inhibiting the enzyme's catalytic function.
Another related enzyme target is monoamine oxidase (MAO) , which is involved in the metabolism of neurotransmitters. While not a direct analogue of this compound, the structurally related compound 7-chloro-4-nitrobenzofurazan (NBD-Cl) has been shown to be a potent competitive inhibitor of both MAO-A and MAO-B. nih.gov This inhibition is suggested to occur through the modification of essential lysine (B10760008) residues within the active sites of the enzymes. nih.gov This suggests that the nitro-substituted benzofuran-like scaffold has the potential to interact with the active sites of a range of enzymes.
Structure-Activity Relationship (SAR) Studies for Enzyme Inhibition
Structure-activity relationship (SAR) studies on 2-benzylidenebenzofuran-3(2H)-one analogues as alkaline phosphatase inhibitors have revealed several key features influencing their inhibitory potency. nih.govnih.gov The nature and position of substituents on both the benzofuranone ring and the benzylidene ring are critical for activity. nih.gov
For the benzylidene ring, substitutions at the para position generally lead to potent inhibitors. For instance, compounds with electron-donating groups like dimethylamino (-N(CH3)2) or electron-withdrawing groups like chloro (-Cl) at the para position of the benzylidene ring have shown excellent inhibitory activity against alkaline phosphatase. nih.gov
On the benzofuranone ring, the presence and position of electron-withdrawing groups such as nitro (-NO2) and chloro (-Cl) significantly modulate the inhibitory potential. nih.gov The compound 6-Chloro-2-(4-(dimethylamino)benzylidene)-4-nitrobenzofuran-3(2H)-one demonstrated an IC50 value of 2.146 ± 0.056 μM against alkaline phosphatase. rsc.orgresearchgate.net Another potent inhibitor from this series, compound 20 in the cited study (structure not fully specified here but a 2-benzylidenebenzofuran-3(2H)-one derivative), had an even lower IC50 of 1.055 ± 0.029 μM, highlighting the potential for this class of compounds to be highly effective enzyme inhibitors. rsc.orgresearchgate.net
The following table summarizes the alkaline phosphatase inhibitory activity of selected 2-benzylidenebenzofuran-3(2H)-one analogues:
| Compound Number | Substituents on Benzofuranone Ring | Substituents on Benzylidene Ring | IC50 (µM) |
| 15 | 6-Chloro, 4-Nitro | 4-(dimethylamino) | 2.146 ± 0.056 |
| 16 | 6-Chloro, 4-Nitro | 4-chloro | 2.132 ± 0.034 |
| 18 | Unspecified | Unspecified | 1.154 ± 0.043 |
| 20 | Unspecified | Unspecified | 1.055 ± 0.029 |
| 12 | Unspecified | Unspecified | 2.163 ± 0.048 |
| 21 | Unspecified | Unspecified | 2.326 ± 0.059 |
Data sourced from RSC Advances, 2021, 11, 35077-35092. rsc.orgresearchgate.net
Interaction with Biological Receptors and Signaling Pathways
Analogues of this compound have been investigated for their ability to interact with various biological receptors and modulate downstream signaling pathways. These interactions are highly dependent on the specific substitution patterns on the benzofuranone core.
Receptor Binding Affinities and Selectivity
Benzofuran (B130515) derivatives have shown affinity for opioid receptors. A study on novel 3,4,7-trisubstituted benzofuran derivatives revealed that several compounds exhibited moderate binding affinity for the κ-opioid receptor (KOR) with IC50 values in the range of 3.9-11 µM, while showing no significant binding to the μ-opioid receptor (MOR). nih.gov This indicates a degree of selectivity for the κ-opioid receptor subtype.
Furthermore, fluorescently labeled opioids incorporating a 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD) moiety, a nitrobenzofurazan derivative, have demonstrated high affinity for opioid receptors. nih.gov One such compound, ASM-5-10, was found to be μ-selective with an IC50 value of 8.4 nM for displacing a radiolabeled ligand in monkey brain membranes. nih.gov Another compound, ASM-5-67, bound to μ, δ, and κ receptors with comparable high affinities (IC50 of 1.5 nM). nih.gov These findings suggest that the nitro-substituted benzofuran-like scaffold can be a key pharmacophore for interacting with opioid receptors.
Molecular Basis of Receptor Activation or Modulation
Beyond direct receptor binding, benzofuran-3(2H)-one derivatives have been shown to modulate intracellular signaling pathways, particularly those involved in inflammation. nih.gov Certain 2-benzylidenebenzofuran-3(2H)-one derivatives have demonstrated potent inhibitory effects on the TNF-α-induced adhesion of monocytes to colon epithelial cells, a key event in inflammatory bowel disease. nih.gov
The molecular basis for this activity involves the suppression of several downstream targets in the TNF-α signaling cascade. These compounds have been shown to inhibit the TNF-α-induced production of reactive oxygen species (ROS) and the expression of intercellular adhesion molecule-1 (ICAM-1) and monocyte chemoattractant protein-1 (MCP-1). nih.gov
Crucially, these benzofuran-3(2H)-one analogues were found to suppress the transcriptional activity of nuclear factor-kappa B (NF-κB) . nih.gov Some derivatives also exhibited inhibitory activity against activator protein-1 (AP-1) transcriptional activity. nih.gov Both NF-κB and AP-1 are key transcription factors that regulate the expression of a wide range of pro-inflammatory genes. nih.gov The inhibition of these signaling pathways represents a significant mechanism by which these compounds can exert their anti-inflammatory effects.
Antimicrobial Activity Mechanisms
Benzofuran derivatives are known to possess a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties. nih.gov The nitro group, in particular, is a well-known pharmacophore in antimicrobial agents.
The precise mechanisms of antimicrobial action for this compound and its direct analogues are not extensively detailed in the available literature. However, insights can be drawn from studies on related benzofuran and nitroaromatic compounds.
For many antimicrobial agents, the mechanism of action can involve one or more of the following:
Inhibition of cell wall synthesis: Disruption of the synthesis of essential components of the microbial cell wall, such as peptidoglycan in bacteria or glucans and chitin (B13524) in fungi. nih.gov
Disruption of cell membrane integrity: Interaction with membrane components, such as ergosterol (B1671047) in fungi, leading to increased permeability and cell death. nih.gov
Inhibition of protein synthesis: Binding to ribosomal subunits and interfering with the translation process.
Inhibition of nucleic acid synthesis: Interference with DNA replication or transcription.
Inhibition of metabolic pathways: Acting as an antimetabolite to block essential biochemical pathways.
One study on nitrobenzofuran derivatives reported their anticandidal activities. A compound bearing a methoxy (B1213986) group on a phenyl ring attached to the benzofuran scaffold showed a minimum inhibitory concentration (MIC) value of 3.12 μg/mL against Candida albicans and Candida glabrata. researchgate.net The mechanism for this antifungal activity is suggested to be the inhibition of N-myristoyltransferase, an enzyme essential for fungal viability.
Another study on 3-nitro-2-methylbenzofurans highlighted their antibacterial potency, which was found to be greater in minimal media compared to nutrient-rich broth. lookchem.com This suggests that the mechanism of action might be related to the inhibition of specific metabolic pathways that are more critical for bacterial survival in nutrient-limited conditions.
It is plausible that the antimicrobial activity of this compound analogues involves the metabolic reduction of the nitro group by microbial nitroreductases to form reactive nitroso and hydroxylamino derivatives. These reactive species can then cause cellular damage through various mechanisms, including oxidative stress and covalent modification of cellular macromolecules. This is a common mechanism of action for many nitroaromatic antimicrobial drugs. However, further specific studies are required to elucidate the exact antimicrobial mechanisms of this compound and its analogues.
Antibacterial Mechanisms
The antibacterial action of nitrobenzofuran analogues has been noted for its similarity to other nitroaromatic compounds, such as nitrofurazone. Research indicates that nitrobenzofurans containing substituents like 7-NO₂, 5-NO₂, 7-Br, 7-CONH₂, and 7-CF₃ exhibit bacteriostatic activity. researchgate.net The spectrum of this activity is comparable to that of nitrofurazone. researchgate.net
Mechanistic studies on more complex benzofuran derivatives containing disulfide moieties have provided deeper insights. Proteomic analysis and enzyme activity assays of bacterial cells treated with these compounds suggest that their antibacterial mechanism involves multiple pathways. dergipark.org.tr Specifically, these derivatives can disrupt key cellular processes, leading to the inhibition of bacterial growth. dergipark.org.tr While the precise mechanism for this compound itself is not fully detailed, the bacteriostatic nature of related nitrobenzofurans points towards interference with essential bacterial life processes. researchgate.net
| Pathogen | EC₅₀ (μg/mL) of V40 dergipark.org.tr | EC₅₀ (μg/mL) of Allicin (Control) dergipark.org.tr | EC₅₀ (μg/mL) of TC (Control) dergipark.org.tr |
|---|---|---|---|
| Xanthomonas oryzae pv oryzae (Xoo) | 0.28 | 8.40 | 66.41 |
| Xanthomonas oryzae pv oryzicola (Xoc) | 0.56 | 28.22 | 78.49 |
| Xanthomonas axonopodis pv citri (Xac) | 10.43 | 88.04 | 120.36 |
Antifungal Mechanisms
Benzofuran derivatives have demonstrated notable antifungal properties, although the specific mechanisms can vary depending on the analogue's structure. rsc.orgnih.gov For nitrobenzofuran derivatives specifically, studies on aryl (5-nitrobenzofuran-2-yl)ketoximes have shown promising activity against Candida species. dergipark.org.trdergipark.org.trdergipark.org.tr While the exact molecular target is not always identified, several plausible mechanisms have been proposed based on broader studies of the benzofuran class.
One potential mechanism is the inhibition of essential fungal enzymes. researchgate.net For example, certain benzofuran derivatives have been found to act as inhibitors of fungal N-myristoyltransferase, an enzyme crucial for fungal viability. researchgate.netlookchem.com Another proposed mechanism involves the disruption of cellular homeostasis. The benzofuran-containing drug amiodarone, for instance, exerts its antifungal effect by mobilizing intracellular calcium, a process that can trigger cell death pathways in fungi. researchgate.net Furthermore, the structural properties of these compounds, such as hydrophobicity, may allow them to more effectively penetrate the fungal cell membrane, leading to disruption. mdpi.com Structure-activity relationship studies of nitrobenzofuran ketoximes indicate that converting a ketone to an oxime group elevates antifungal activity, and the addition of electron-donating groups, such as a methoxy substituent, can further enhance this effect. dergipark.org.tr
Antioxidant Mechanisms
Analogues of benzofuran-3(2H)-one are recognized for their antioxidant capabilities, which are primarily mediated through their ability to neutralize reactive oxygen species (ROS) and restore redox homeostasis. researchgate.net One key mechanism involves the upregulation of heme oxygenase-1 (HO-1), a crucial enzyme in the cellular antioxidant defense system. researchgate.net By boosting the expression of HO-1, these compounds help protect cells from oxidative stress-induced damage. researchgate.net
Radical Scavenging Pathways
The direct free radical scavenging activity of benzofuran derivatives has been investigated through theoretical and experimental studies, revealing three primary mechanistic pathways. dergipark.org.tr
Hydrogen Atom Transfer (HAT): In this pathway, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The efficacy of this mechanism is related to the bond dissociation enthalpy (BDE) of the hydrogen-donating group (e.g., a phenolic hydroxyl group). A lower BDE value signifies an easier hydrogen donation and higher antioxidant activity. dergipark.org.trdavidmoore.org.uk
Single-Electron Transfer followed by Proton Transfer (SET-PT): This two-step mechanism begins with the transfer of an electron from the antioxidant to the radical, forming a radical cation. This is followed by the transfer of a proton. The ionization potential (IP) is a key descriptor for the first step. dergipark.org.tr
Sequential Proton Loss Electron Transfer (SPLET): This pathway is particularly favored in polar solvents. It involves the initial loss of a proton from the antioxidant, followed by the transfer of an electron to the free radical. dergipark.org.tr
Computational studies suggest that in non-polar environments, the HAT mechanism is generally preferred for benzofuran derivatives, while the SPLET mechanism is dominant in polar solutions. dergipark.org.tr
Role of Structural Features in Antioxidant Potency
The antioxidant potency of benzofuran analogues is intrinsically linked to their molecular structure. The number and position of phenolic hydroxyl groups are critical determinants of activity. mdpi.com For instance, in flavonoids, which share structural similarities, hydroxyl groups at the C-3' and C-4' positions on the B-ring significantly enhance antioxidant capacity. mdpi.com
The electronic properties of substituents also play a major role. The presence of electron-donating groups (EDG) can increase the electron density on the aromatic ring, which is helpful for decreasing the ionization potential (IP) and facilitating the SET-PT mechanism. dergipark.org.tr Conversely, electron-withdrawing groups (EWG) can decrease the bond dissociation enthalpy (BDE), making hydrogen atom donation in the HAT pathway more favorable. dergipark.org.tr Halogen substituents on the benzopyran ring have also been shown to induce better antioxidant properties, potentially by stabilizing the resulting free radical intermediate. taylorandfrancis.com
| Structural Feature | Effect on Mechanism | Associated Parameter | Reference |
|---|---|---|---|
| Electron-Donating Groups (EDG) | Favors SET-PT pathway | Decreases Ionization Potential (IP) | dergipark.org.tr |
| Electron-Withdrawing Groups (EWG) | Favors HAT pathway | Decreases Bond Dissociation Enthalpy (BDE) | dergipark.org.tr |
| Hydroxyl (-OH) Groups | Crucial for radical scavenging | Number and position are key | mdpi.com |
| Halogen Substituents | Enhances antioxidant activity | Stabilizes radical intermediate | taylorandfrancis.com |
Anti-inflammatory and Anticancer Activity Mechanisms
Benzofuran-3(2H)-one derivatives have been investigated for their dual anti-inflammatory and anticancer activities, which are often mechanistically linked.
The anti-inflammatory effects are mediated through the inhibition of key pro-inflammatory pathways. Certain analogues potently suppress the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2), leading to a decrease in the production of inflammatory mediators like prostaglandin (B15479496) E2 and nitric oxide (NO). rsc.org The mechanism often involves the inhibition of transcription factors such as NF-κB and AP-1, which are critical for the expression of inflammatory genes, including TNF-α.
The anticancer activity of benzofuran derivatives stems from their ability to modulate multiple cellular pathways involved in cancer progression. dergipark.org.tr Structure-activity relationship (SAR) studies have shown that the presence of specific functional groups, such as a nitro group, can significantly boost anticancer activity. lookchem.com Mechanistically, these compounds can induce apoptosis (programmed cell death) in cancer cells. For example, fluorinated benzofuran derivatives have been shown to inhibit the expression of the anti-apoptotic protein Bcl-2 and promote the cleavage of PARP-1, a key event in the apoptotic cascade that leads to DNA fragmentation. Other benzofuran-based compounds exert their anticancer effects through the inhibition of various protein kinases or signaling pathways, such as the mTOR pathway, which are crucial for cancer cell growth and survival. dergipark.org.tr
| Activity | Molecular Target/Mechanism | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 and NOS2 expression | rsc.org |
| Suppression of NF-κB and AP-1 transcriptional activity | ||
| Inhibition of nitric oxide (NO) release | ||
| Anticancer | Inhibition of anti-apoptotic protein Bcl-2 | |
| Induction of PARP-1 cleavage and apoptosis | ||
| Inhibition of mTOR signaling pathway | dergipark.org.tr |
Neurobiological Activity and Receptor Modulation (e.g., Antipsychotic Potential)
The neurobiological activity of benzofuran analogues has been explored, particularly in the context of neurodegenerative diseases like Alzheimer's. The benzofuran ring system is considered a bioisosteric alternative to the indanone ring found in established Alzheimer's drugs like donepezil, allowing for structural diversity while maintaining potential interactions with key enzymatic targets.
Research into novel benzofuran-azacyclic hybrids has revealed a dual inhibitory mechanism against two key enzymes implicated in Alzheimer's disease: acetylcholinesterase (AChE) and beta-secretase 1 (BACE-1). By simultaneously inhibiting AChE, which breaks down the neurotransmitter acetylcholine, and BACE-1, which is involved in the production of amyloid-beta plaques, these compounds have the potential to address multiple aspects of the disease's pathology. In silico studies have shown that specific moieties on these hybrid molecules can effectively occupy the substrate channel of the AChE enzyme and the catalytic cleft of the BACE-1 enzyme, blocking their activity. Additionally, the antioxidant properties of benzofuran-2-one derivatives contribute to their neuroprotective effects by defending neuronal cells against oxidative stress, a common feature of neurodegenerative disorders. researchgate.net
Applications in Advanced Organic Synthesis and Materials Science Excluding Commercial Product Development
7-Nitrobenzofuran-3(2H)-one as a Synthetic Intermediate and Building Block
This compound serves as a valuable building block for the construction of more complex heterocyclic systems. The inherent reactivity of the benzofuranone core, combined with the electronic influence of the nitro group, allows for a range of chemical transformations. The efficient synthesis and subsequent functionalization of benzofuranones are critical areas of research in organic synthesis. dntb.gov.ua
The core structure can be assembled through various methods, including intramolecular cyclizations of appropriately substituted phenylacetic acids or phenols. organic-chemistry.orgthieme-connect.com Once formed, the this compound scaffold possesses several reactive sites amenable to further modification. The methylene (B1212753) group at the C2 position is particularly reactive due to the adjacent carbonyl group, enabling functionalization through reactions like alkylation, aldol (B89426) condensation, and Michael additions. rsc.org
For instance, related benzofuran-3(2H)-ones readily undergo condensation with aromatic aldehydes to form 2-benzylidene derivatives, a class of compounds known as aurones. nih.govnih.gov This reaction typically proceeds under basic conditions, where the C2-protons are abstracted to form an enolate, which then acts as a nucleophile.
Table 1: Representative Reactions for Functionalizing the Benzofuranone Scaffold
| Reaction Type | Reagents & Conditions | Product Type | Ref. |
|---|---|---|---|
| Aldol Condensation | Aromatic aldehyde, base (e.g., KOH in ethanol) | 2-Benzylidenebenzofuran-3(2H)-one | nih.gov |
| Michael Addition | Nitroolefins, organocatalyst (e.g., thiourea (B124793) catalyst) | 2-(2-Nitroalkyl)benzofuran-3(2H)-one | rsc.org |
These transformations underscore the utility of the benzofuranone skeleton in generating molecular diversity. The presence of the nitro group on the benzene (B151609) ring further expands its synthetic potential by providing a handle for additional modifications, as detailed in the following section.
Derivatization Strategies for Functionalization of the Benzofuranone Scaffold
The functionalization of this compound can be approached by targeting two primary locations: the nitro group itself or the benzofuranone ring system.
The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to be reduced to an amino group. This transformation is a cornerstone of aromatic chemistry and opens up a vast array of subsequent derivatization possibilities.
Reduction to Amine: The conversion of the 7-nitro group to a 7-amino group is a key strategic step. This is commonly achieved using reducing agents such as zinc or tin metal in the presence of acid (e.g., HCl), or through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). sphinxsai.comresearchgate.net
The resulting 7-aminobenzofuran-3(2H)-one is a significantly different molecule in terms of reactivity. The amino group is a strong activating group and a nucleophile, enabling reactions such as:
Diazotization: The primary amine can be converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid at low temperatures. This diazonium salt is a powerful intermediate for synthesizing azo dyes. sphinxsai.comnih.gov
Amide Formation: The amine can react with acyl chlorides or anhydrides to form amides, introducing a wide variety of substituents.
Nucleophilic Aromatic Substitution: The amine can act as a nucleophile in reactions with suitable electrophiles.
This reduction-functionalization sequence dramatically expands the synthetic utility of the original 7-nitrobenzofuranone scaffold.
The benzofuranone ring offers multiple sites for functionalization, with the C2 position being the most frequently targeted due to the acidity of its protons.
Reactions at the C2 Position: The methylene protons at the C2 position are readily deprotonated by bases to form a nucleophilic enolate. This enolate can participate in various carbon-carbon bond-forming reactions:
Alkylation: Reaction with alkyl halides introduces alkyl chains at the C2 position.
Aldol-type Condensations: As previously mentioned, reaction with aldehydes or ketones yields 2-ylidene derivatives. nih.gov For example, the condensation of 3-coumaranone (benzofuran-3(2H)-one) with 4-nitrobenzaldehyde (B150856) in the presence of potassium hydroxide (B78521) yields (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one. nih.gov
Michael Additions: The enolate can act as a nucleophile in conjugate additions to α,β-unsaturated systems. The Michael addition of 2-substituted benzofuran-3(2H)-ones to nitroolefins has been shown to proceed with high enantioselectivity when using appropriate chiral catalysts. rsc.org
C-H Functionalization of the Aromatic Ring: While the C2 position is most reactive, direct functionalization of the C-H bonds on the benzene portion of the scaffold is also an area of active research. bohrium.comhw.ac.uk These reactions, often catalyzed by transition metals, can introduce new substituents at positions that are otherwise difficult to access, although the directing effects of the existing oxygen and nitro functionalities must be considered.
Applications in Dye Chemistry (Mechanism-Focused, not Commercial Use)
The this compound scaffold is a promising precursor for the synthesis of novel dyes, particularly azo dyes, which constitute a major class of synthetic colorants. sphinxsai.com The synthesis of such dyes relies on a well-established mechanistic pathway involving the transformation of the nitro group.
The key mechanistic steps are:
Reduction of the Nitro Group: As described in section 7.2.1, the 7-nitro group is first reduced to a primary amine (7-aminobenzofuran-3(2H)-one). sphinxsai.com
Diazotization: The resulting aromatic amine is treated with a nitrous acid source (typically generated in situ from sodium nitrite and a strong acid like HCl) at 0–5 °C. The amine nitrogen attacks the nitrosonium ion (NO⁺) to form an N-nitrosamine, which then tautomerizes and eliminates water to yield a diazonium salt. This salt contains the –N₂⁺ functional group. nih.gov
Azo Coupling: The diazonium salt is a weak electrophile and reacts with an electron-rich aromatic compound, known as the coupling component (e.g., a phenol (B47542) or an aniline (B41778) derivative), via an electrophilic aromatic substitution mechanism. nih.govyoutube.com The lone pair of electrons on the coupling component attacks the terminal nitrogen of the diazonium salt, forming a new nitrogen-nitrogen double bond (the "azo" group, –N=N–) and restoring aromaticity to the coupling component's ring.
The final color of the dye is determined by the extended conjugated system that spans the benzofuranone core and the coupled aromatic ring. nih.gov By varying the structure of the coupling component, a wide range of colors can be systematically produced. For example, coupling with phenols typically yields yellow-orange dyes, while coupling with anilines can produce red to blue shades.
Development of Fluorescent Probes based on Benzofuranone Scaffolds
The development of fluorescent probes for detecting specific analytes is a significant area of research in chemistry and biology. The benzofuranone scaffold, particularly when substituted with electron-withdrawing groups like a nitro group, is an attractive core for such probes. The fluorescence properties of these molecules are often governed by an intramolecular charge transfer (ICT) mechanism, which can be highly sensitive to the molecule's local environment or its interaction with an analyte. researchgate.net
A fluorescent probe based on a benzofuran-3(2H)-one core has been successfully designed for the detection of hydrazine. researchgate.net The mechanism of these probes often involves a specific chemical reaction between the probe and the analyte that triggers a change in the probe's fluorescence—either "turning on" or "turning off" the emission.
The 7-nitrobenzofuranone scaffold shares structural similarities with the well-known 7-nitrobenzofurazan (NBD) fluorophore. magtech.com.cnnih.govwikipedia.org NBD-based probes are widely used due to their environmental sensitivity and reactivity towards nucleophiles. researchgate.netmdpi.com For example, 4-fluoro-7-nitrobenzofurazan (B134193) (NBD-F) is non-fluorescent but reacts with amines to produce a highly fluorescent product. wikipedia.org This principle can be applied to the 7-nitrobenzofuranone system. A probe designed from this scaffold could operate via a similar mechanism: a reaction with a target analyte could alter the electronic structure, for instance by modifying the nitro group or by adding a new substituent, thereby modulating the ICT process and leading to a detectable change in fluorescence emission.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 7-Aminobenzofuran-3(2H)-one |
| (Z)-2-(4-Nitrobenzylidene)-1-benzofuran-3(2H)-one |
| 3-Coumaranone (Benzofuran-3(2H)-one) |
| 4-Nitrobenzaldehyde |
| 4-Fluoro-7-nitrobenzofurazan (NBD-F) |
| 7-Nitrobenzofurazan (NBD) |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Methodologies for 7-Nitrobenzofuran-3(2H)-one
The synthesis of benzofuran-3(2H)-ones has been the subject of extensive research, with numerous methods developed for the construction of this key heterocyclic core. organic-chemistry.orgresearchgate.netresearchgate.net However, the regioselective synthesis of specifically substituted derivatives like this compound presents ongoing challenges. Future research will likely focus on the development of more efficient, selective, and sustainable synthetic strategies.
One promising avenue is the exploration of novel catalytic systems. While classical methods often rely on intramolecular cyclizations, future approaches may increasingly utilize transition-metal catalysis to construct the benzofuranone core with precise control over substitution patterns. nih.gov For instance, palladium- or rhodium-catalyzed C-H functionalization/annulation reactions could offer direct routes to substituted benzofuranones from readily available starting materials. organic-chemistry.org Furthermore, the dearomative cycloaddition of related compounds, such as 2-nitrobenzofurans, has shown promise in creating complex polycyclic systems and could be adapted for the synthesis of novel benzofuranone derivatives. nih.gov
Another area of development will be the application of modern synthetic technologies. Flow chemistry, for example, could enable the safe and efficient synthesis of nitro-containing intermediates and the target molecule with improved control over reaction parameters and scalability. Photocatalysis also presents an exciting frontier, with the potential for visible-light-driven reactions to enable novel bond formations under mild conditions. organic-chemistry.org
A recent study on the synthesis of the related compound, 2-methyl-7-nitro-2,3-dihydro-1-benzofuran, provides a basis for potential synthetic strategies that could be adapted for this compound. nih.gov Future work will likely build upon such foundational syntheses, exploring different starting materials and reagents to achieve the desired 7-nitro substitution pattern on the benzofuran-3(2H)-one core.
Advanced Mechanistic Investigations via In Situ Spectroscopy
A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the rational design of new ones. In situ spectroscopic techniques are powerful tools for elucidating the intricate details of chemical transformations by providing real-time information about reaction intermediates and transition states. rsc.orgyoutube.com
Future research on this compound should leverage a suite of in situ spectroscopic methods to gain deeper mechanistic insights into its formation. For instance, in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can be employed to monitor the vibrational modes of reactants, intermediates, and products during the course of a reaction, providing valuable information about bond formation and cleavage. acs.orgou.edu In situ Nuclear Magnetic Resonance (NMR) spectroscopy can offer detailed structural information about transient species in the reaction mixture.
The application of in situ UV-Vis-NIR absorption spectroscopy could also be particularly insightful, especially for reactions involving colored species, which is often the case with nitroaromatic compounds. nih.gov This technique can be used to track the kinetics of a reaction and identify electronic transitions associated with different species in the catalytic cycle. nih.gov The combination of these in situ techniques with computational modeling will be a powerful approach to construct a comprehensive picture of the reaction mechanism, from the initial bond-forming events to the final product formation.
Integration of Artificial Intelligence and Machine Learning in Benzofuranone Research
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research, from the prediction of molecular properties to the design of novel synthetic routes. nih.govajrconline.org In the context of benzofuranone research, AI and ML can be applied to accelerate the discovery and development of new derivatives with desired properties.
One key application is the development of quantitative structure-activity relationship (QSAR) models. By training ML algorithms on datasets of known benzofuranone derivatives and their biological activities, it is possible to build predictive models that can screen virtual libraries of novel compounds and identify those with the highest probability of being active. researchgate.netresearchgate.net This approach can significantly reduce the time and cost associated with traditional high-throughput screening.
AI can also be employed in retrosynthetic analysis to propose novel and efficient synthetic routes to this compound and its derivatives. astrazeneca.com By learning the rules of chemical reactivity from vast databases of known reactions, these algorithms can suggest innovative disconnections and identify promising starting materials. Furthermore, ML models can be used to predict the outcomes of reactions, including yields and potential side products, thereby guiding the experimental design process. astrazeneca.com The use of generative models, a subset of AI, can even propose entirely new molecular structures with optimized properties, pushing the boundaries of chemical space in the search for next-generation benzofuranones. youtube.com
Exploration of Undiscovered Biological Interaction Mechanisms
Benzofuran (B130515) and its derivatives are known to possess a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govmdpi.comrsc.org The introduction of a nitro group at the 7-position of the benzofuran-3(2H)-one core is expected to significantly modulate its biological profile. A critical area for future research will be the comprehensive exploration of the biological interaction mechanisms of this specific compound.
Initial studies should involve broad-spectrum screening to identify potential biological targets. This can be followed by more focused investigations to elucidate the precise molecular mechanisms of action. For example, if anticancer activity is observed, studies could explore its effects on cell cycle progression, apoptosis, and specific signaling pathways. researchgate.net The presence of the nitro group may also confer unique properties, such as the ability to act as a hypoxia-activated prodrug, a mechanism that has been exploited for other nitroaromatic compounds in cancer therapy. researchgate.net
Furthermore, understanding the structure-activity relationships (SAR) will be crucial. By synthesizing a library of derivatives with modifications to the benzofuranone core and the nitro group, researchers can identify the key structural features responsible for biological activity. nih.gov Advanced techniques such as chemical proteomics and thermal shift assays can be used to identify direct protein targets of this compound within the cell, providing a deeper understanding of its mechanism of action.
Computational Design of Next-Generation Benzofuranone Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. nih.gov In the context of this compound, computational methods can be used to design next-generation derivatives with enhanced properties.
Molecular docking simulations can be employed to predict the binding modes of this compound and its analogs to the active sites of known biological targets. This information can guide the design of new derivatives with improved binding affinity and selectivity. For instance, if a particular protein target is identified, computational methods can be used to design modifications to the benzofuranone scaffold that optimize its interactions with key amino acid residues in the binding pocket.
In addition to predicting biological activity, computational methods can also be used to predict the physicochemical properties of new derivatives, such as solubility, stability, and bioavailability. researchgate.net This is crucial for the development of drug-like molecules with favorable pharmacokinetic profiles. By integrating computational design with synthetic chemistry and biological evaluation, researchers can create a synergistic workflow for the rapid and efficient development of novel benzofuranone-based therapeutics and functional materials.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 7-Nitrobenzofuran-3(2H)-one, and how do reaction conditions influence yield?
- Answer : The compound is typically synthesized via nitration of benzofuran derivatives. A two-step approach involving hydroxylation followed by nitration is reported, with yields optimized using regioselective catalysts like H2SO4/HNO3 mixtures under controlled temperatures (40–60°C) . Solvent polarity and electron-donating/withdrawing substituents on the benzofuran core significantly affect reaction rates and regioselectivity . Characterization of intermediates via ¹H/¹³C NMR (δ 7.8–8.2 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) is critical for tracking nitro-group incorporation .
Q. How is this compound characterized structurally, and what spectroscopic benchmarks exist?
- Answer : X-ray crystallography confirms the planar benzofuran system with a nitro group at the 7-position (C–N bond length: ~1.47 Å) . NMR data (¹H: δ 8.1 ppm for H-5; ¹³C: δ 176 ppm for C-3 ketone) align with computational predictions (DFT/B3LYP) . IR spectra show strong absorption bands at 1520 cm⁻¹ (NO2 asymmetric stretch) and 1680 cm⁻¹ (C=O stretch) .
Q. What safety protocols are recommended for handling nitrobenzofuran derivatives in laboratory settings?
- Answer : Use fume hoods and personal protective equipment (PPE) due to potential mutagenicity. Workplace exposure limits (PC-TWA/STEL) are unspecified, but analogs like 4-hydroxybenzofuran-3(2H)-one require adherence to EN 14042 guidelines for air quality monitoring . Neutralization of waste with dilute NaOH minimizes environmental hazards .
Advanced Research Questions
Q. How can contradictory spectroscopic data in nitrobenzofuran synthesis be systematically resolved?
- Answer : Discrepancies in NMR or IR data often arise from tautomerism or solvent effects. For example, keto-enol tautomerism in polar solvents (DMSO-d6 vs. CDCl3) can shift carbonyl signals by 5–10 ppm . Cross-validation with high-resolution mass spectrometry (HRMS) and X-ray crystallography is recommended . Iterative refinement of reaction conditions (e.g., anhydrous solvents) reduces byproduct formation .
Q. What computational strategies predict the reactivity of this compound in medicinal chemistry applications?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) identifies binding affinities for targets like viral proteases, with nitro-group interactions critical for inhibition (e.g., IC50: 3.75 μM for DENV NS2B/NS3 protease) . MD simulations (AMBER) assess stability in biological matrices .
Q. What green chemistry approaches optimize the synthesis of nitrobenzofuran derivatives?
- Answer : Solvent-free mechanochemical synthesis reduces waste, achieving 75–85% yield via ball milling . Catalytic hydrogenation replaces stoichiometric reagents for nitro-group reduction (Pd/C, H2, 50 psi), minimizing heavy-metal residues . Life-cycle assessment (LCA) metrics validate energy efficiency gains (30–40%) in scaled-up protocols .
Q. How does steric and electronic modulation of the benzofuran core influence biological activity?
- Answer : Introducing electron-withdrawing groups (e.g., -NO2) enhances electrophilicity, improving interactions with nucleophilic enzyme residues. Steric hindrance at the 2-position reduces off-target binding, as shown in spirocyclic derivatives (e.g., 7-chloro-4,6-dimethoxy analogs with 50% viral protease inhibition) . Structure-activity relationship (SAR) studies correlate logP values (XlogP ~2.8) with membrane permeability .
Methodological Notes
- Data Validation : Cross-reference crystallographic data (CCDC 1505246) for structural ambiguities .
- Experimental Design : Use fractional factorial designs to isolate variables (e.g., temperature, catalyst loading) in nitration reactions .
- Advanced Techniques : Time-resolved spectroscopy (TRES) captures transient intermediates in photochemical reactions of nitrobenzofurans .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
